molecular formula C23H16Cl2N2O5 B5193379 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide

カタログ番号 B5193379
分子量: 471.3 g/mol
InChIキー: PKRBHPDJSACHFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, also known as TAK-700, is a novel and potent inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme is involved in the synthesis of androgens and estrogens, making it an attractive target for the treatment of hormone-dependent diseases, such as prostate cancer and breast cancer. In

作用機序

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide works by inhibiting the enzyme CYP17A1, which is involved in the synthesis of androgens and estrogens. By blocking this enzyme, 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide reduces the production of testosterone and other androgens, which are essential for the growth and survival of prostate cancer cells. This results in a decrease in tumor size and an improvement in overall survival in patients with advanced prostate cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide have been extensively studied in preclinical and clinical studies. 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to significantly reduce serum testosterone levels in animal models and in human clinical trials. This reduction in testosterone levels has been associated with a decrease in prostate cancer cell growth and an improvement in overall survival in patients with advanced prostate cancer. 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

実験室実験の利点と制限

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CYP17A1, making it an attractive target for the treatment of hormone-dependent diseases. 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials. However, there are also some limitations to the use of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide is not widely available, which may limit its use in certain research settings.

将来の方向性

There are several future directions for the study of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. One area of research is the potential use of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in combination with other therapies for the treatment of hormone-dependent diseases, such as prostate cancer. Another area of research is the development of new and more potent inhibitors of CYP17A1, which may have improved efficacy and safety profiles compared to 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. Finally, further studies are needed to fully establish the long-term safety and efficacy of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in the treatment of hormone-dependent diseases.

合成法

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 5-(3,4-dichlorophenyl)-2-furoic acid with 2-amino-5-methoxybenzoic acid in the presence of thionyl chloride, followed by the reaction with 2-furoyl chloride in the presence of triethylamine. The resulting compound is then treated with furfurylamine and sodium hydride to yield 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide.

科学的研究の応用

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been extensively studied for its potential as a treatment for hormone-dependent diseases, particularly prostate cancer. In preclinical studies, 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to significantly reduce serum testosterone levels in animal models and in human clinical trials. This reduction in testosterone levels has been associated with a decrease in prostate cancer cell growth and an improvement in overall survival in patients with advanced prostate cancer.

特性

IUPAC Name

5-(3,4-dichlorophenyl)-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O5/c1-30-19-7-5-14(26-22(28)20-3-2-10-31-20)12-17(19)27-23(29)21-9-8-18(32-21)13-4-6-15(24)16(25)11-13/h2-12H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRBHPDJSACHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。